4-(1-ethyl-1H-pyrazol-4-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidino-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrazole ring, a piperidine ring, and a trifluoromethyl group attached to a pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethyl-1H-pyrazol-4-yl)-2-piperidino-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The goal is to achieve high purity and consistency in the final product while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidino-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
4-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidino-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(1-ethyl-1H-pyrazol-4-yl)-2-piperidino-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(1-Ethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine: This compound has a similar structure but with an ethylsulfonyl group instead of a piperidine ring.
4-(1-Ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine: This compound features a hydrazinyl group instead of a piperidine ring.
Uniqueness
4-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidino-6-(trifluoromethyl)pyrimidine is unique due to the presence of the piperidine ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts specific properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H18F3N5 |
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Molecular Weight |
325.33 g/mol |
IUPAC Name |
4-(1-ethylpyrazol-4-yl)-2-piperidin-1-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C15H18F3N5/c1-2-23-10-11(9-19-23)12-8-13(15(16,17)18)21-14(20-12)22-6-4-3-5-7-22/h8-10H,2-7H2,1H3 |
InChI Key |
RMVXUVKJXCFXTD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=NC(=N2)N3CCCCC3)C(F)(F)F |
Origin of Product |
United States |
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